An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(Azidomethyl)-3-chlorobenzene
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(Azidomethyl)-3-chlorobenzene
Introduction and Core Concepts
1-(Azidomethyl)-3-chlorobenzene, also known as 3-chlorobenzyl azide, is a versatile organic compound that serves as a crucial building block in synthetic chemistry. Its utility stems from the presence of two key functional groups: a chloro-substituted aromatic ring and a reactive azide moiety. This unique combination allows for a wide range of chemical transformations, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and drug development professionals. The chloro-substituent on the benzene ring influences the molecule's electronic properties and provides a site for further functionalization, while the azido group is a high-energy moiety that readily participates in various cycloaddition and reduction reactions.[1][2]
Physicochemical and Structural Properties
The fundamental properties of 1-(azidomethyl)-3-chlorobenzene are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 126799-85-7 | [3] |
| Molecular Formula | C₇H₆ClN₃ | [3] |
| Molecular Weight | 167.59 g/mol | [3] |
| Appearance | Not explicitly detailed, but organic azides are typically oils or solids. | |
| Boiling Point | Data not available. Organic azides are often not purified by distillation due to their potential for explosive decomposition.[4] | |
| Melting Point | Data not available. | |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. However, the use of halogenated solvents with azides is strongly discouraged due to the formation of explosive di- and tri-azidomethane.[4][5] |
Synthesis and Mechanistic Considerations
The most common and straightforward synthesis of 1-(azidomethyl)-3-chlorobenzene involves a nucleophilic substitution reaction. This process leverages the reactivity of a benzyl halide with an azide salt.
General Synthetic Workflow
The synthesis proceeds via an Sₙ2 mechanism where the azide ion (N₃⁻) acts as the nucleophile, displacing the halide from the benzylic carbon of 3-chlorobenzyl chloride.
Caption: General workflow for the synthesis of 1-(azidomethyl)-3-chlorobenzene.
Detailed Experimental Protocol (Batch Process)
-
Materials : 3-chlorobenzyl chloride, sodium azide (NaN₃), a suitable solvent (e.g., dimethylformamide or a biphasic system with a phase-transfer catalyst), and deionized water.[6]
-
Procedure :
-
In a well-ventilated fume hood and behind a blast shield, dissolve 3-chlorobenzyl chloride in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Carefully add sodium azide in portions to the stirred solution. An excess of sodium azide is typically used to ensure complete conversion.
-
The reaction mixture is stirred at a controlled temperature (often ambient to slightly elevated) and monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Note : Do not use rotary evaporation to dryness to avoid concentrating the potentially explosive azide.[2]
-
The crude product is then purified, typically by column chromatography.
-
The meta-positioned chloro group on the benzyl chloride has an electron-withdrawing inductive effect.[7] This can slightly influence the reaction rate compared to unsubstituted benzyl chloride.[7]
Key Chemical Reactivity and Applications
The synthetic utility of 1-(azidomethyl)-3-chlorobenzene is primarily centered around the reactivity of the azide group.
1,3-Dipolar Cycloaddition (Click Chemistry)
Organic azides are well-known for their participation in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). These reactions are cornerstones of "click chemistry" due to their high efficiency, selectivity, and mild reaction conditions.[1][2][8]
-
CuAAC : Reacts with terminal alkynes to regioselectively yield 1,4-disubstituted 1,2,3-triazoles.
-
RuAAC : Reacts with terminal alkynes to form 1,5-disubstituted 1,2,3-triazoles.[9] It can also react with internal alkynes to produce fully substituted triazoles.[9]
These triazole products are stable and find extensive use as pharmacophores, ligands, and in materials science. The reaction mechanism for CuAAC involves the formation of a copper(I)-acetylide complex that then reacts with the azide.[10]
Caption: Schematic of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reduction to Amines
The azide group can be readily reduced to a primary amine (3-chlorobenzylamine). This transformation is fundamental in synthetic chemistry for introducing a nitrogen-containing functional group.
-
Staudinger Reduction : This reaction involves treatment of the azide with a phosphine (e.g., triphenylphosphine) to form an aza-ylide intermediate, which is then hydrolyzed to the amine.
-
Catalytic Hydrogenation : Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) effectively reduces the azide to the corresponding amine.
The resulting 3-chlorobenzylamine is a valuable intermediate for the synthesis of various biologically active molecules.
Carbocation Formation
Under certain solvolysis conditions, benzyl azides can form carbocation intermediates.[11] The azido group can stabilize an adjacent positive charge through resonance.[11] However, the electron-withdrawing nature of the 3-chloro substituent would likely have a destabilizing effect on the carbocation intermediate in the Sₙ1 pathway.[7]
Safety, Handling, and Stability
Organic azides are energetic compounds and must be handled with extreme caution.[4][5] Their stability is a critical consideration for safe laboratory practice.
Stability Assessment
The stability of an organic azide is often evaluated by two empirical rules:
-
Carbon to Nitrogen Ratio (C/N) : The number of nitrogen atoms should not exceed the number of carbon atoms.[5] For 1-(azidomethyl)-3-chlorobenzene (C₇H₆ClN₃), the C/N ratio is 7/3, which is approximately 2.33. This suggests it can be synthesized and stored as a solution (<1 M) below room temperature.[1][12]
-
Rule of Six : This rule suggests there should be at least six carbon atoms for each energetic functional group (like an azide).[5] This compound has seven carbons for one azide group, which provides sufficient "dilution" to render it relatively safe to handle with proper precautions.[5][12]
Safe Handling Protocols
-
Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and safety glasses.[12] Work behind a blast shield, especially when working with neat material or on a larger scale.[2][12]
-
Environment : All manipulations should be performed in a chemical fume hood.[12]
-
Utensils : Use plastic or ceramic spatulas. Avoid contact with metals, as this can form highly unstable and explosive metal azides.[5][12]
-
Incompatible Materials :
-
Acids : Avoid mixing with acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).[2][5]
-
Halogenated Solvents : Do not use solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[4][5]
-
Heavy Metals : Avoid contact with heavy metals and their salts.[2]
-
-
Storage : Store in a cool, dark place, preferably in a refrigerator or freezer, away from heat, light, friction, and shock.[1][5][12] Store in tightly sealed containers.[12]
Waste Disposal
-
Azide-containing waste must be collected in a separate, clearly labeled container.[5][12]
-
Before disposal, it is best practice to convert organic azides to a more stable derivative, such as an amine.[5] All azide waste should be disposed of through an official chemical waste program.[5][12]
Conclusion
1-(Azidomethyl)-3-chlorobenzene is a synthetically valuable compound due to its dual functionality. Its participation in highly efficient reactions like click chemistry makes it an important tool for researchers in drug discovery and materials science. However, its energetic nature necessitates a thorough understanding of its properties and strict adherence to safety protocols. By leveraging its reactivity while respecting its potential hazards, scientists can effectively utilize this molecule to construct complex chemical architectures.
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1-Azido-3-chlorobenzene - Synthonix, Inc . Synthonix, Inc. [Link]
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Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes . (2009, March). ResearchGate. [Link]
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Lifetimes of α-halo and α-azidobenzyl carbocations in aqueous solution . Indian Academy of Sciences. [Link]
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Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU . (2012, April 19). National Center for Biotechnology Information. [Link]
- Method of chlorobenzene synthesis. (1995, July 20).
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1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds . (2002, February 28). ResearchGate. [Link]
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